molecular formula C15H15NO4S B2921440 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795477-34-7

6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2921440
CAS RN: 1795477-34-7
M. Wt: 305.35
InChI Key: ANDRHCCMSJTGDV-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one, also known as AZD-6738, is a novel small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response pathway, which plays a critical role in maintaining genomic stability and preventing the development of cancer. In recent years, AZD-6738 has gained significant attention as a potential therapeutic agent for the treatment of cancer, due to its ability to selectively target cancer cells with DNA damage and induce cell death.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Thiophene-based compounds have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, a series of thiophene-incorporating pyrazolone moieties were synthesized and applied to polyester fabric as disperse dyes, showing red to blue-shifted color with high extinction coefficients. Importantly, these compounds exhibited good antitumor activity, with some showing moderate activity (Gouda, Eldien, Girges, & Berghot, 2016). Similarly, azetidinone derivatives have been prepared and screened for their antimicrobial activities against various strains of microorganisms, demonstrating promising antibacterial activities against specific bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Antioxidant Activity

The design and synthesis of novel 1H-3-indolyl derivatives, by pairing heterocycles like pyridine/pyrane/pyrimidine/pyrazole with indole and thiophene, have been explored for their potential as antioxidants. These compounds were evaluated for their activity against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), with some showing higher antioxidant activity than ascorbic acid itself, highlighting the potential of thiophene-based compounds in antioxidant applications (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Solvent-Free Heterocyclic Synthesis

Research into solvent-free heterocyclic synthesis has identified the utility of thiophene-based compounds in the preparation of various heterocyclic systems. These methodologies offer environmentally friendly alternatives to traditional synthesis routes, reducing the use of harmful solvents and improving the efficiency of the synthetic process (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).

Herbicidal Activity

The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties has been explored, with preliminary bioassay results indicating potential herbicidal activity against the roots of rape and barnyard grass. This suggests that thiophene-based compounds could be developed as herbicides, contributing to agricultural chemical applications (Liu, Wang, & Liu, 2007).

properties

IUPAC Name

6-methyl-4-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-4-12(6-15(18)19-10)20-13-7-16(8-13)14(17)5-11-2-3-21-9-11/h2-4,6,9,13H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDRHCCMSJTGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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